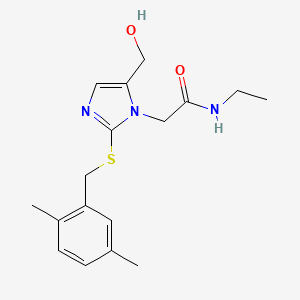

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Description

The compound 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic imidazole derivative characterized by a thioether-linked 2,5-dimethylbenzyl group, a hydroxymethyl substituent on the imidazole ring, and an N-ethylacetamide side chain.

Properties

IUPAC Name |

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-4-18-16(22)9-20-15(10-21)8-19-17(20)23-11-14-7-12(2)5-6-13(14)3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCASGNLSAWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog 1: 2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

CAS No.: 923195-12-4 Molecular Formula: C₁₅H₁₈ClN₃O₂S Molecular Weight: 339.8 g/mol

Key Differences:

- Substituent on Benzyl Group : The target compound features a 2,5-dimethylbenzyl group, whereas this analog substitutes the benzyl group with a 2-chloro atom.

- In contrast, the dimethyl groups (electron-donating) in the target compound could enhance lipophilicity and steric bulk .

- Molecular Weight : The dimethyl variant is expected to have a slightly higher molecular weight (~346–350 g/mol) compared to the chloro analog (339.8 g/mol).

Physicochemical Implications:

- Solubility : The hydroxymethyl group in both compounds enhances hydrophilicity, but the dimethylbenzyl group may reduce aqueous solubility compared to the chloro analog due to increased hydrophobicity.

- Stability : The thioether linkage in both compounds is susceptible to oxidation, but the electron-donating dimethyl groups in the target compound might offer slight protection against oxidative degradation compared to the chloro-substituted analog .

Analog 2: Benzo[d]imidazole Derivatives (e.g., Compound 3 from Yuan and Zhu, 2020)

Example Compound: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Key Features:

- A benzo[d]imidazole core replaces the imidazole ring.

- Contains a butanoic acid side chain instead of acetamide.

Comparison:

- However, the imidazole core in the target compound allows for greater conformational flexibility.

- Functional Groups: The butanoic acid group in the analog introduces ionizable carboxylate functionality (pH-dependent solubility), whereas the hydroxymethyl and acetamide groups in the target compound prioritize hydrogen bonding and neutral pH stability .

Analog 3: Thiazolylmethyl Carbamate Derivatives (PF 43(1), 2017)

Example Compound: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Key Features:

- Thiazole ring instead of imidazole.

- Complex peptidomimetic backbone with carbamate and hydroxy groups.

Comparison:

- Heterocyclic Core : Thiazole rings are less basic than imidazoles, which may reduce metal-coordination capacity but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.